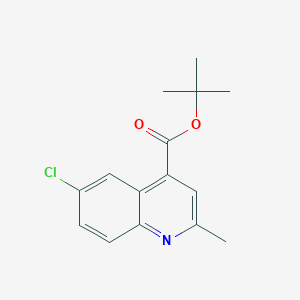

Tert-butyl 6-chloro-2-methylquinoline-4-carboxylate

CAS No.: 1033194-62-5

Cat. No.: VC3372057

Molecular Formula: C15H16ClNO2

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033194-62-5 |

|---|---|

| Molecular Formula | C15H16ClNO2 |

| Molecular Weight | 277.74 g/mol |

| IUPAC Name | tert-butyl 6-chloro-2-methylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C15H16ClNO2/c1-9-7-12(14(18)19-15(2,3)4)11-8-10(16)5-6-13(11)17-9/h5-8H,1-4H3 |

| Standard InChI Key | KFTZRUWMBAAWHA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)Cl)C(=O)OC(C)(C)C |

Introduction

Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate is a versatile organic compound recognized for its unique structural features, including a chloro group and a carboxylate moiety. This compound is widely utilized in various research fields due to its potential applications in pharmaceutical development, antimicrobial research, material science, biochemical studies, and organic synthesis.

Pharmaceutical Development

Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Its unique quinoline structure makes it an attractive candidate for developing drugs against resistant bacterial strains .

Antimicrobial Research

The compound's properties make it valuable in developing new antimicrobial agents. Researchers use it to explore effective treatments against resistant strains of bacteria, contributing to the fight against antibiotic resistance .

Material Science

In material science, this compound is used in the formulation of advanced materials, including coatings and polymers. It enhances their performance by providing better durability and resistance to environmental factors .

Biochemical Studies

Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate is employed in biochemical assays to study enzyme interactions. This aids in understanding metabolic pathways and identifying potential drug targets .

Organic Synthesis

As a versatile building block, it facilitates the creation of complex organic molecules, making it essential for chemists working on innovative synthetic routes .

Detailed Research Findings

Recent studies have highlighted the potential of quinoline derivatives in addressing various health challenges. For instance, arylated quinoline carboxylic acids have shown activity against Mycobacterium tuberculosis, a pathogen responsible for tuberculosis . While Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate itself is not directly mentioned in these studies, its structural similarity to these compounds suggests potential applications in developing anti-tuberculosis agents.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Primary Use |

|---|---|---|---|

| Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate | C15H16ClNO2 | 277.75 g/mol | Pharmaceutical Development, Antimicrobial Research |

| Tert-Butyl 6-Chloro-2-(Dibromomethyl)Quinoline-4-Carboxylate | C15H14Br2ClNO2 | 415.08 g/mol | Pharmaceutical Development (Anti-Cancer), Agricultural Chemistry |

| 6-Bromo-2-Methylquinoline-4-Carboxylic Acid | C11H8BrNO2 | 266.09 g/mol | Organic Synthesis, Potential Pharmaceutical Applications |

Safety and Handling

Handling Tert-Butyl 6-Chloro-2-Methylquinoline-4-Carboxylate requires careful attention to safety protocols. A Safety Data Sheet (SDS) provides comprehensive information on handling, storage, and disposal procedures to minimize risks associated with chemical exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume